5,7-Dimethyl-3-phenyl-2-quinolinol
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Overview
Description
5,7-Dimethyl-2-hydroxy-3-phenylquinoline is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields. Quinoline derivatives are widely used in medicinal chemistry due to their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties . The presence of the quinoline nucleus in 5,7-Dimethyl-2-hydroxy-3-phenylquinoline contributes to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2-hydroxy-3-phenylquinoline can be achieved through several synthetic routes. One common method involves the Skraup reaction, which is a classical synthesis protocol for quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with glycerol in the presence of an acid catalyst . The reaction conditions include heating the mixture to high temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of 5,7-Dimethyl-2-hydroxy-3-phenylquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2-hydroxy-3-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
5,7-Dimethyl-2-hydroxy-3-phenylquinoline has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2-hydroxy-3-phenylquinoline involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase . In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Methoxyquinoline: Known for its anticancer activity as an Enhancer of Zeste Homologue 2 (EZH2) inhibitor.
8-Hydroxyquinoline: Exhibits antimicrobial, anticancer, and antifungal effects.
5,7-Diphenylquinoline: Used in the development of OLEDs and other electronic materials.
Uniqueness
5,7-Dimethyl-2-hydroxy-3-phenylquinoline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its combination of methyl and phenyl groups at specific positions on the quinoline ring can influence its interaction with molecular targets and its overall pharmacological profile .
Properties
CAS No. |
1031928-25-2 |
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Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
5,7-dimethyl-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C17H15NO/c1-11-8-12(2)14-10-15(13-6-4-3-5-7-13)17(19)18-16(14)9-11/h3-10H,1-2H3,(H,18,19) |
InChI Key |
FFXJZBFTYUIMQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C(=O)NC2=C1)C3=CC=CC=C3)C |
Origin of Product |
United States |
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